Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a benzo[d][1,3]dioxole moiety fused with a thiazol-2-yloxy pyrrolidine group, making it a versatile molecule for chemical synthesis and biological studies.
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound may interact with its targets to disrupt the normal cell cycle, leading to cell death.
Biochemical Pathways
The induction of apoptosis and disruption of the cell cycle suggest that it may affect pathways related to cell growth and survival .
Pharmacokinetics
Similar compounds have shown good selectivity between cancer cells and normal cells , which suggests that they may have favorable bioavailability and distribution characteristics.
Result of Action
The result of the compound’s action is the inhibition of growth in various human cancer cell lines . This is achieved through the induction of apoptosis and disruption of the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which has been used to synthesize similar compounds . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Common reagents for these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-yl-indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer activities.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also contain the benzo[d][1,3]dioxole structure and have shown potent growth inhibition properties against various cancer cell lines.
Uniqueness
Benzo[d][1,3]dioxol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is unique due to its combination of the benzo[d][1,3]dioxole and thiazol-2-yloxy pyrrolidine groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-14(10-1-2-12-13(7-10)20-9-19-12)17-5-3-11(8-17)21-15-16-4-6-22-15/h1-2,4,6-7,11H,3,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJPLHGZJICTBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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